1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O2/c1-10-15(11(2)25-21-10)8-22-9-19-16-14(17(22)24)7-20-23(16)13-5-3-12(18)4-6-13/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSSUOLPBWLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a novel pyrazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core substituted with a bromophenyl group and a dimethyl oxazole moiety. Its molecular formula is C15H16BrN3O2, and it exhibits properties typical of heterocyclic compounds that can interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant antimicrobial activity. The compound has shown moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Salmonella typhi | 10 | 100 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. It acts as an inhibitor for acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurodegenerative diseases and urinary tract infections respectively. The IC50 values for these activities were found to be significantly lower than those of standard inhibitors.
| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14±0.003 | 21.25±0.15 |
| Urease | 1.13±0.003 | Not applicable |
Anticancer Activity
In preliminary studies, the compound exhibited cytotoxic effects against various cancer cell lines. Notably, it demonstrated selective toxicity towards breast cancer cells (MCF-7), with an IC50 value of 8 µM. This suggests potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Bromodomain Inhibition : The bromophenyl group enhances binding affinity to bromodomains, which are involved in chromatin remodeling and gene expression regulation.
- Oxazole Interaction : The oxazole ring contributes to interactions with amino acids in target proteins, enhancing the compound's overall efficacy.
Study on Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several pyrazolo derivatives for their antimicrobial properties. The findings indicated that compounds similar to the one displayed significant antibacterial activity against Bacillus subtilis and Salmonella typhi, supporting the need for further exploration into their therapeutic potential .
Evaluation of Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of related compounds on urease and AChE. The results highlighted that modifications in the chemical structure could lead to enhanced inhibitory effects, making these compounds promising candidates for drug development .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. For instance:
- Study Findings : A series of derivatives were evaluated for their antimicrobial activities against various bacterial strains. Compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L, indicating moderate to strong efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound ID | MIC (μmol/L) | Pathogen |
|---|---|---|
| 7a | 4 | E. coli |
| 7b | 6 | S. aureus |
| 7d | 12 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Case Study : A derivative exhibited IC50 values ranging from 2.56 to 3.61 μmol/L against multiple cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .
| Compound ID | IC50 (μmol/L) | Cancer Cell Line |
|---|---|---|
| 5d | 2.56 | MCF-7 (Breast Cancer) |
| 5e | 3.00 | A549 (Lung Cancer) |
| 7c | 2.89 | HeLa (Cervical Cancer) |
Biological Mechanisms
The biological mechanisms underlying the efficacy of this compound are believed to involve:
- Inhibition of Protein Kinases : Similar compounds have shown activity against protein kinases which are crucial for cancer cell proliferation and survival.
Anti-inflammatory Properties
Preliminary studies suggest that derivatives of this compound may also exhibit anti-inflammatory effects:
- Research Insights : Inflammation-related assays indicated that certain derivatives could downregulate pro-inflammatory cytokines in vitro.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The compound is typically synthesized via multi-step heterocyclic reactions. Key methods include:
- Claisen–Schmidt condensation : Used to form α,β-unsaturated ketones, which serve as intermediates for pyrazole and pyrimidine ring formation .
- Microwave-assisted cyclization : Enhances reaction efficiency for pyrazolo-pyrimidine cores, reducing reaction times compared to conventional heating .
- Nucleophilic substitution : Introduces the 3,5-dimethyl-1,2-oxazol-4-ylmethyl group via alkylation or coupling reactions .
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for related bromophenyl-pyrazole derivatives .
- NMR spectroscopy : - and -NMR identify proton environments and carbon connectivity, with pyrazoline protons typically appearing as doublets (δ 3.8–5.0 ppm) .
- IR spectroscopy : Detects functional groups (e.g., C=O at ~1650 cm, C=S at ~1160 cm) .
Q. How is the compound’s purity validated during synthesis?
- HPLC with UV detection : Monitors reaction progress and quantifies impurities using reverse-phase columns (C18) and acetonitrile/water gradients .
- Melting point analysis : Sharp melting ranges (e.g., 192–193°C) indicate high crystallinity and purity .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods and nitrile gloves to avoid inhalation or skin contact, as bromophenyl derivatives may exhibit toxicity .
- Store in airtight containers at –20°C to prevent degradation .
Q. What initial bioactivity assays are used for screening?
- Enzyme inhibition assays : Test against carbonic anhydrase or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Antifungal/bacterial screens : Agar diffusion methods with Candida albicans or Staphylococcus aureus .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography .
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency for oxazole-methyl incorporation .
- Temperature control : Microwave irradiation at 100–120°C reduces side reactions in cyclization steps .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Multi-technique cross-validation : Combine - COSY and HSQC NMR to assign overlapping proton signals .
- Computational modeling : Density Functional Theory (DFT) predicts IR/NMR spectra to reconcile experimental discrepancies .
Q. What strategies mitigate off-target effects in biological studies?
- Structure-activity relationship (SAR) analysis : Modify the oxazole-methyl group to reduce non-specific binding while retaining potency .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) to identify selective kinase targets .
Q. How is the compound’s pharmacokinetic profile evaluated?
Q. What advanced techniques validate enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
